molecular formula C7H15N B13298434 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine

Cat. No.: B13298434
M. Wt: 113.20 g/mol
InChI Key: FIFVQIHRUPUBLG-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₅N. It is a versatile small molecule scaffold used in various scientific research applications. The compound is often available in its hydrochloride form, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of isobutylene with diazomethane to form the cyclopropane ring, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and an amine group, which provides distinct chemical properties and reactivity. This makes it a valuable scaffold for the synthesis of diverse chemical entities .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-methyl-2-propan-2-ylcyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-5(2)7(3)4-6(7)8/h5-6H,4,8H2,1-3H3

InChI Key

FIFVQIHRUPUBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1N)C

Origin of Product

United States

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